![molecular formula C19H16N4O5S2 B3004810 5-chloro-2-methoxy-N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide CAS No. 1116050-09-9](/img/structure/B3004810.png)

5-chloro-2-methoxy-N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

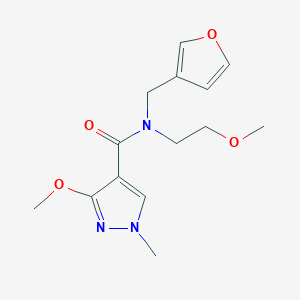

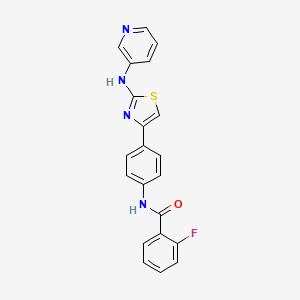

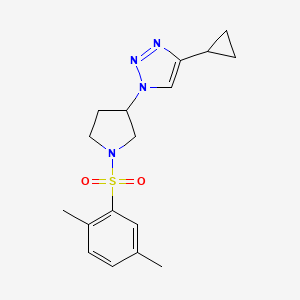

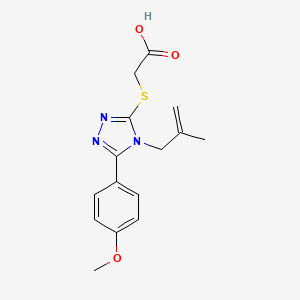

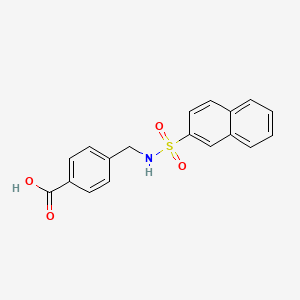

The compound "5-chloro-2-methoxy-N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide" is a structurally complex molecule that may be related to benzenesulfonamide derivatives. These derivatives are known for their potential as inhibitors of human carbonic anhydrases, which are enzymes involved in various physiological processes, including respiration and the regulation of pH in tissues. The presence of a chloro group and a methoxy group within the compound suggests that it could interact with carbonic anhydrases in a specific manner, potentially leading to selective inhibition of certain isozymes relevant to cancer .

Synthesis Analysis

The synthesis of chlorinated benzenesulfonamide derivatives typically involves the creation of a core benzenesulfonamide structure followed by the introduction of various substituents that can modulate the compound's affinity and selectivity for different carbonic anhydrase isozymes. In the case of pyrrolidinone-based chlorinated benzenesulfonamides, the addition of a chloro group at the meta position has been shown to increase the affinity to all carbonic anhydrases compared to nonchlorinated compounds . This suggests that a similar synthetic strategy could be employed for the compound , with careful consideration of the placement of chloro and methoxy groups to achieve the desired biological activity.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can significantly influence their binding affinity and selectivity. For instance, the presence of triazole or oxadiazole groups attached directly to the pyrrolidinone moiety in some derivatives has been found to result in weaker binding to carbonic anhydrases than compounds with more flexible tail groups . Additionally, the crystal structure of a related compound, 2,4-dichlorobenzenesulfonamide, does not indicate tautomeric equilibrium but a single imino form, with intramolecular hydrogen bonding and the relative orientation of substituents affecting the crystalline cohesion . These findings underscore the importance of detailed molecular structure analysis in understanding the interaction of such compounds with their biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives can be explored through various reactions, such as the formation of Schiff bases. For example, a Schiff base derivative of benzenesulfonamide has been synthesized through the reaction with 2-hydroxy-3-methoxybenzaldehyde, leading to a compound that exists predominantly in the enol-imine form . This indicates that the compound "5-chloro-2-methoxy-N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide" could also undergo similar reactions, potentially forming Schiff bases that exhibit photochromic and thermochromic characteristics due to tautomerism involving proton transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are closely tied to their molecular structure. For instance, the Schiff base derivative mentioned earlier crystallizes in the monoclinic space group and has specific crystallographic parameters that define its density and stability . These properties are crucial for understanding the solubility, stability, and overall behavior of the compound in biological systems. The presence of chloro and methoxy groups in the compound of interest may also influence its physical properties, such as melting point, solubility in different solvents, and its ability to form crystals, which are important factors in drug development and formulation .

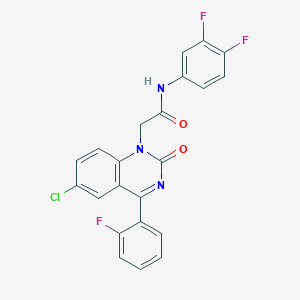

作用机制

The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

安全和危害

未来方向

Imidazo[4,5-b]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . Therefore, it is still necessary to develop a more efficient method, particularly considering today’s environmental concerns combined with economic aspects .

属性

IUPAC Name |

7-(2-methoxyethyl)-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O5S2/c1-25-5-4-23-18(24)11-7-13-14(27-10-26-13)8-12(11)20-19(23)30-9-16-21-17(22-28-16)15-3-2-6-29-15/h2-3,6-8H,4-5,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKPHWBNDDTIFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CS5)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B3004727.png)

![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B3004731.png)

![(E)-2-methyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3004735.png)

![2-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B3004736.png)

![5-(2-methoxyethyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3004739.png)